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Compound of Interest

Compound Name: (S,S)-CPI-1612

Cat. No.: B15585798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current preclinical data and detailed

protocols for the use of (S,S)-CPI-1612, a potent and selective inhibitor of the histone

acetyltransferases (HATs) p300 and CBP, in combination with other cancer therapies. The

information is intended to guide researchers in designing and executing experiments to explore

the synergistic potential of (S,S)-CPI-1612 in various cancer models.

Introduction
(S,S)-CPI-1612, hereafter referred to as CPI-1612, is a highly potent, orally bioavailable small

molecule inhibitor of the histone acetyltransferase (HAT) activity of the paralogous

transcriptional co-activators EP300 (p300) and CREBBP (CBP).[1][2][3][4][5][6] These co-

activators play a critical role in regulating the expression of a wide range of genes involved in

cell growth, proliferation, and differentiation by acetylating histone and non-histone proteins.[4]

Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers,

making them attractive therapeutic targets.[4] CPI-1612 has demonstrated single-agent efficacy

in preclinical cancer models, including mantle cell lymphoma and ER+ breast cancer.[4][6]

The rationale for combining CPI-1612 with other anti-cancer agents stems from its potential to

synergistically inhibit tumor growth and overcome resistance mechanisms. By modulating the

epigenetic landscape, CPI-1612 can potentially re-sensitize tumors to therapies that rely on

specific signaling pathways or DNA repair mechanisms. This document focuses on the
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preclinical evidence for the combination of CPI-1612 with the selective estrogen receptor

degrader (SERD) fulvestrant in estrogen receptor-positive (ER+) breast cancer.

Quantitative Data Summary
The following table summarizes the key quantitative data from a preclinical study evaluating the

combination of CPI-1612 and fulvestrant in an ER+ breast cancer xenograft model.

Parameter Vehicle

CPI-1612 (0.25

mg/kg, PO,

BID)

Fulvestrant (1

mg/kg, SC,

QW)

CPI-1612 +

Fulvestrant

Tumor Growth

Inhibition (TGI) at

study endpoint

-

Not statistically

significant vs.

vehicle

Significant vs.

vehicle

Enhanced

efficacy

compared to

Fulvestrant alone

H3K27

Acetylation in

PBMCs

(Geometric Mean

Fluorescence

Intensity)

Baseline
Dose-dependent

reduction
Not reported

Significant

reduction

MYC Expression

in Tumors

(relative to

vehicle)

1.0

Not reported in

combination

context

Not reported in

combination

context

Significant

reduction

Note: P-values for the difference between Fulvestrant and the combination of CPI-1612 +

Fulvestrant at the study endpoint were reported as statistically significant.[2]

Signaling Pathway and Experimental Workflow
Diagrams
Estrogen Receptor Signaling and p300/CBP Co-
activation
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Caption: ER signaling pathway and points of intervention for Fulvestrant and CPI-1612.

In Vivo Xenograft Study Workflow

Study Setup

Treatment Groups (n=6-8/group)

Monitoring & Endpoints

Implant MCF7 cells
subcutaneously in

female Balb/c nude mice

Vehicle

CPI-1612
(0.25 mg/kg, PO, BID)

Fulvestrant
(1 mg/kg, SC, QW)

CPI-1612 +
Fulvestrant

Measure tumor volume
by caliper until day 21

Isolate PBMCs from blood
at study termination

Isolate total mRNA
from tumors

Analyze H3K27ac levels
by FACS

Analyze MYC expression
by qRT-PCR
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Caption: Workflow for the in vivo combination study of CPI-1612 and Fulvestrant.

Experimental Protocols
In Vivo Combination of CPI-1612 and Fulvestrant in an
ER+ Breast Cancer Xenograft Model
This protocol is based on the methodology described in the study by Conery et al.[2]

1. Cell Culture and Implantation:

Culture MCF7 human breast cancer cells in appropriate media.

Implant MCF7 cells subcutaneously into the flanks of female Balb/c nude mice.

2. Animal Grouping and Treatment:

Once tumors are established, randomize mice into four treatment groups (n=6-8 per group):

Vehicle Control: Administer the appropriate vehicle for both CPI-1612 (e.g., oral gavage)
and fulvestrant (e.g., subcutaneous injection).
(S,S)-CPI-1612 Monotherapy: Administer CPI-1612 at 0.25 mg/kg via oral gavage, twice
daily (PO, BID).
Fulvestrant Monotherapy: Administer fulvestrant at 1 mg/kg via subcutaneous injection,
once weekly (SC, QW).
Combination Therapy: Administer both CPI-1612 and fulvestrant as described above.

Treat animals for a total of 21 days.

3. Tumor Volume Measurement:

Measure tumor volumes using calipers at regular intervals throughout the 21-day treatment

period.

Calculate tumor volume using the formula: (Length x Width²) / 2.

4. Pharmacodynamic (PD) Analysis - H3K27 Acetylation in PBMCs:
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At the end of the study, collect blood samples from each mouse.

Isolate peripheral blood mononuclear cells (PBMCs).

Fix and stain the PBMCs for Fluorescence-Activated Cell Sorting (FACS) analysis.

Quantify the level of H3K27 acetylation using the geometric mean fluorescence intensity

(gMFI).

5. Pharmacodynamic (PD) Analysis - Gene Expression in Tumors:

At the study endpoint, excise tumors from the mice.

Isolate total mRNA from the tumor tissue.

Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression of

target genes, such as MYC.

Normalize gene expression to a housekeeping gene (e.g., ACTB).

RNA Sequencing (General Protocol)
For a more comprehensive understanding of the transcriptional changes induced by the

combination therapy, RNA sequencing can be performed on tumor samples or cell lines.

1. Sample Preparation:

Treat cancer cell lines (e.g., MCF7, T47D, ZR751) with CPI-1612, fulvestrant, the

combination, or vehicle for a specified duration (e.g., 6 hours to capture early transcriptional

events).[1]

Isolate total RNA from the cells or tumor tissue using a suitable kit.

2. Library Preparation:

Prepare RNA sequencing libraries using a commercial kit (e.g., TruSeq RNA Sample

Preparation Kit).
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This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to

cDNA, adapter ligation, and PCR amplification.

3. Sequencing:

Sequence the prepared libraries on a next-generation sequencing platform.

4. Data Analysis:

Perform quality control on the raw sequencing reads.

Align the reads to a reference genome.

Quantify gene expression levels.

Perform differential gene expression analysis to identify genes and pathways affected by the

different treatments.

Chromatin Immunoprecipitation (ChIP) for H3K27ac
(General Protocol)
To directly assess the impact of CPI-1612 on histone acetylation at specific genomic loci, a

ChIP assay can be performed.

1. Cross-linking and Chromatin Preparation:

Treat cells with formaldehyde to cross-link proteins to DNA.

Lyse the cells and isolate the nuclei.

Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

2. Immunoprecipitation:

Incubate the sheared chromatin with an antibody specific for H3K27ac.

Use protein A/G beads to pull down the antibody-histone-DNA complexes.
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3. Washing and Elution:

Wash the beads to remove non-specific binding.

Elute the immunoprecipitated chromatin from the beads.

4. Reverse Cross-linking and DNA Purification:

Reverse the formaldehyde cross-links by heating.

Treat with RNase A and proteinase K to remove RNA and protein.

Purify the DNA.

5. Analysis:

Analyze the purified DNA by quantitative PCR (ChIP-qPCR) to determine the enrichment of

H3K27ac at specific gene promoters or enhancers.

Alternatively, perform ChIP-sequencing (ChIP-seq) for a genome-wide analysis of H3K27ac

occupancy.

Future Directions and Other Potential Combinations
While robust preclinical data for CPI-1612 in combination with other agents is still emerging, the

mechanism of action suggests several promising avenues for future research:

Prostate Cancer: Given the role of p300/CBP in androgen receptor (AR) signaling, combining

CPI-1612 with AR-targeted therapies like enzalutamide or abiraterone is a logical next step.

This could be particularly relevant in castration-resistant prostate cancer (CRPC) where AR

signaling remains a key driver of disease progression.

PARP Inhibitors: p300/CBP have been implicated in DNA damage repair pathways.

Combining CPI-1612 with PARP inhibitors (e.g., olaparib) could lead to synthetic lethality in

tumors with specific DNA repair deficiencies.

Chemotherapy: Epigenetic modulation by CPI-1612 may re-sensitize tumors to traditional

cytotoxic chemotherapies by altering the expression of genes involved in drug resistance or
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apoptosis.

Researchers are encouraged to use the protocols and data presented here as a foundation for

exploring these and other novel combination strategies for (S,S)-CPI-1612.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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